5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
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Overview
Description
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of furanone and is known for its involvement in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Preparation Methods
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the catalytic conversion of glucose with acetylacetone to produce furan-centered chemicals . This method includes a cascade-type reaction mechanism where glucose undergoes retro-aldol condensation to form glycolaldehyde, which is then captured by acetylacetone to yield the desired compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amines under controlled conditions to produce various furanone derivatives .
Chemical Reactions Analysis
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield 5-hydroxy-2(5H)-furanone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of fine chemicals . In biology and medicine, it is involved in the study of the Maillard reaction and its effects on protein structure and function . It also finds applications in the food industry as a flavor compound produced during the browning of food . Additionally, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its role as a reactive intermediate in the Maillard reaction. It interacts with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs) that can affect protein structure and function . These interactions are crucial in understanding the aging process and complications in diabetic patients .
Comparison with Similar Compounds
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be compared to other similar compounds such as 5-hydroxymethyl-3(2H)-furanone and 5-hydroxy-2H-pyran-3(6H)-one . These compounds share similar structural features and are also involved in the Maillard reaction. this compound is unique due to its specific reactivity and the types of products it forms during chemical reactions .
Properties
CAS No. |
6936-66-9 |
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Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
InChI Key |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)O |
Origin of Product |
United States |
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